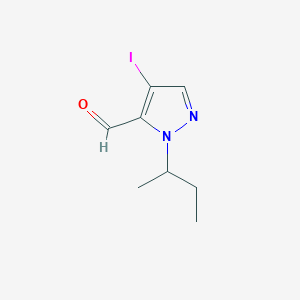![molecular formula C16H10N2OS B2735314 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 127204-71-1](/img/structure/B2735314.png)
2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a chemical compound with the molecular formula C16H10N2OS . It has been highlighted for its properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling .
Synthesis Analysis
The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde consists of a phenyl group attached to an imidazo[2,1-b]benzothiazole ring, which is further attached to a carbaldehyde group .Applications De Recherche Scientifique
- Researchers have investigated the anticancer potential of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting key enzymes involved in tumor growth .
- The benzothiazole scaffold has been associated with antimicrobial properties. Scientists have synthesized derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and evaluated their efficacy against bacteria, fungi, and parasites. These compounds may serve as potential leads for novel antimicrobial agents .
- Some studies suggest that 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives exhibit anti-inflammatory activity. They modulate inflammatory pathways, potentially making them useful in managing inflammatory diseases .
- The unique structure of this compound allows it to act as a fluorescent probe or sensor. Researchers have explored its application in detecting specific analytes, such as metal ions or biomolecules, due to its fluorescence properties .
- 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde derivatives have been employed as building blocks in organic synthesis. Additionally, they serve as catalysts in various reactions, including C–C bond formation and cyclization processes .
- Scientists have investigated the photophysical behavior of this compound. Its absorption and emission properties make it interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Fluorescent Probes and Sensors
Organic Synthesis and Catalysts
Photophysical Studies
Mécanisme D'action
The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives involves targeting the oncogenic Met receptor tyrosine kinase (RTK) signaling. These compounds have been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations. In addition to targeting Met, these compounds alter the phosphorylation levels of the PI3K-Akt pathway, mediating oncogenic dependency to Met .
Orientations Futures
The future directions for 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and its derivatives involve further investigation as promising anticancer agents. The unusual binding plasticity of the Met active site towards structurally different inhibitors can be exploited to generate drugs able to target Met oncogenic dependency at distinct levels .
Propriétés
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHAANCNDDLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)



![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)

